4-[2-(4-Chlorophenoxy)acetyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[2-(4-Chlorophenoxy)acetyl]benzoic acid” is a chemical compound with the CAS Number: 1267974-59-3 . It has a molecular weight of 290.7 and is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for “4-[2-(4-Chlorophenoxy)acetyl]benzoic acid” were not found, a related compound, 4-Acetylbenzoic acid, can be synthesized by the oxidation reaction of p-methylacetophenone and potassium permanganate .Molecular Structure Analysis
The InChI code for “4-[2-(4-Chlorophenoxy)acetyl]benzoic acid” is 1S/C15H11ClO4/c16-12-5-7-13(8-6-12)20-9-14(17)10-1-3-11(4-2-10)15(18)19/h1-8H,9H2,(H,18,19) .Physical And Chemical Properties Analysis
“4-[2-(4-Chlorophenoxy)acetyl]benzoic acid” is a powder at room temperature . It has a molecular weight of 290.7 . Other physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Inhibition of TMEM206 Mediated Currents
CBA has been found to inhibit TMEM206 mediated currents . TMEM206 is a protein that conducts chloride ions across plasma and vesicular membranes . This function is activated at low pH levels . CBA acts as a small molecule inhibitor of TMEM206, with an IC50 of 9.55 µM at low pH . However, its inhibitory efficacy is limited at pH 6.0 .
Role in Acid-Induced Cell Death
CBA has been studied for its role in acid-induced cell death in colorectal cancer cells . Despite initial reports suggesting that TMEM206 contributes to acid-induced cell death in neurons, kidney, and cervical epithelial cells, it was found that TMEM206 is not a critical mediator of acid-induced cell death in colorectal cancer cells .
Potential Scaffold for Future TMEM206 Inhibitors
Despite its limitations, CBA is considered a potent inhibitor for functional studies at pH 4.5 and may serve as a promising scaffold for the development of future TMEM206 inhibitors .
Inhibition of Transient Outward K+ Current
The TRPM4 inhibitor CBA has been found to inhibit the transient outward K+ current (I to) in canine ventricular cells .
Inhibition of Late Na+ Current
In addition to inhibiting the transient outward K+ current, CBA also inhibits the late Na+ current (I Na,L) in canine ventricular cells .
No Effect on L-Type Calcium and Inward Rectifier Potassium Currents
Interestingly, while CBA inhibits certain currents, it does not affect the L-type calcium and inward rectifier potassium currents of canine ventricular cells .
Wirkmechanismus
Target of Action
The primary target of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid is the Transient Receptor Potential Melastatin 4 (TRPM4) . TRPM4 is a calcium-activated non-selective cation channel that regulates calcium homeostasis, cell volume, and membrane potential .
Mode of Action
4-[2-(4-Chlorophenoxy)acetyl]benzoic acid acts as a selective TRPM4 blocker . It inhibits the currents mediated by TRPM4, thereby modulating the ion channel’s activity .
Biochemical Pathways
It is known that trpm4 plays a role in various physiological processes, including immune response, insulin secretion, and cardiac function . By blocking TRPM4, this compound could potentially influence these pathways.
Result of Action
By blocking TRPM4, 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid can influence cellular calcium homeostasis and membrane potential . This could lead to various molecular and cellular effects, depending on the specific physiological context. For instance, it has been shown to have neuroprotective effects against glutamate-induced neurodegeneration in vitro .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[2-(4-chlorophenoxy)acetyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c16-12-5-7-13(8-6-12)20-9-14(17)10-1-3-11(4-2-10)15(18)19/h1-8H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLZEAKGEFHRFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Chlorophenoxy)acetyl]benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.